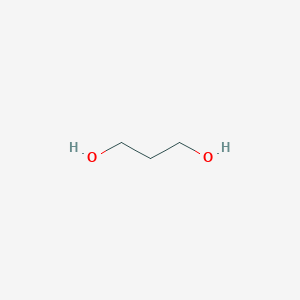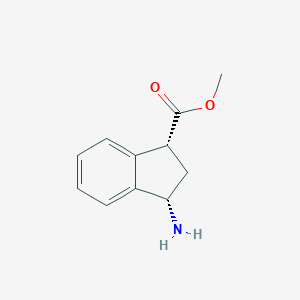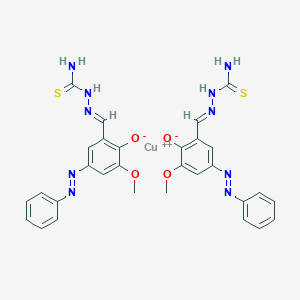
Cu-Pmstsc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cu-Pmstsc is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a hybrid of copper and a peptide called Pmstsc, which has been found to possess unique properties that make it suitable for use in scientific research.
Mecanismo De Acción
Cu-Pmstsc works by forming a complex with the substrate molecule, which then undergoes a series of chemical reactions to produce the desired product. The copper center in Cu-Pmstsc plays a crucial role in the catalytic activity of the compound, as it can undergo redox reactions to facilitate the reaction.
Efectos Bioquímicos Y Fisiológicos
Cu-Pmstsc has been found to exhibit low toxicity and is considered safe for use in scientific research. It has no reported adverse effects on biochemical and physiological processes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cu-Pmstsc is its excellent catalytic activity, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are some limitations to the use of Cu-Pmstsc in lab experiments. It is sensitive to air and moisture, which can affect its stability and catalytic activity. Additionally, the synthesis method requires specific conditions, which can be challenging to replicate in some lab settings.
Direcciones Futuras
There are several future directions for the use of Cu-Pmstsc in scientific research. One potential application is in the field of renewable energy, where it can be used as a catalyst for the production of hydrogen from water. Additionally, it can be used in the synthesis of new materials with unique properties, such as high conductivity or selective adsorption.
Conclusion
Cu-Pmstsc is a promising compound with a wide range of potential applications in scientific research. Its excellent catalytic activity, low toxicity, and relative ease of synthesis make it an attractive option for researchers in various fields. As research into this compound continues, it is likely that new applications and uses for Cu-Pmstsc will emerge, making it an essential tool for scientific advancement.
Métodos De Síntesis
The synthesis of Cu-Pmstsc involves the reaction of copper acetate and Pmstsc in an aqueous solution. The reaction is carried out at a pH of 7.0-8.0 and a temperature of 25-30°C. The resulting product is then purified using chromatography techniques to obtain a pure form of Cu-Pmstsc.
Aplicaciones Científicas De Investigación
Cu-Pmstsc has a wide range of potential applications in scientific research. One of its primary uses is in the field of catalysis, where it has been found to exhibit excellent catalytic activity. It can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Another potential application of Cu-Pmstsc is in the field of nanotechnology. It can be used as a precursor for the synthesis of copper nanoparticles, which have various applications in electronics, optics, and biomedicine.
Propiedades
Número CAS |
121995-85-5 |
|---|---|
Nombre del producto |
Cu-Pmstsc |
Fórmula molecular |
C30H28CuN10O4S2 |
Peso molecular |
720.3 g/mol |
Nombre IUPAC |
copper;2-[(E)-(carbamothioylhydrazinylidene)methyl]-6-methoxy-4-phenyldiazenylphenolate |
InChI |
InChI=1S/2C15H15N5O2S.Cu/c2*1-22-13-8-12(19-18-11-5-3-2-4-6-11)7-10(14(13)21)9-17-20-15(16)23;/h2*2-9,21H,1H3,(H3,16,20,23);/q;;+2/p-2/b2*17-9+,19-18?; |
Clave InChI |
NCMYXPQIJCVGBP-SAIAWTARSA-L |
SMILES isomérico |
COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
SMILES |
COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
SMILES canónico |
COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
Sinónimos |
5-phenylazo-3-methoxysalicylidene thiosemicarbazone copper II copper (II)-5-phenylazo-3-methoxysalicylidene thiosemicarbazone Cu-PMSTSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



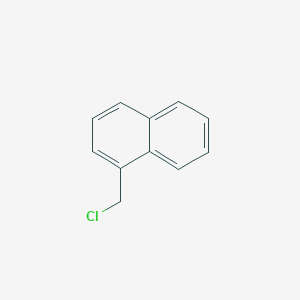
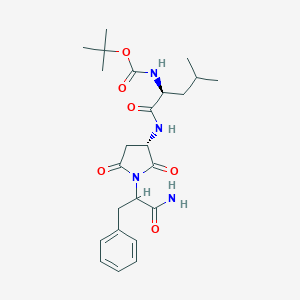
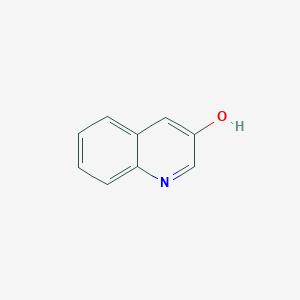
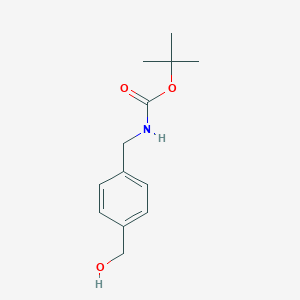
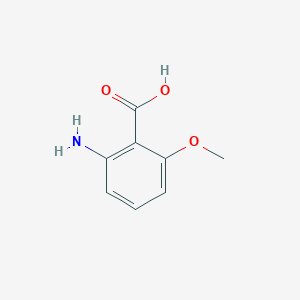
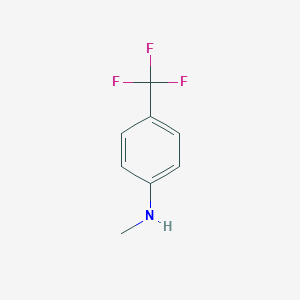
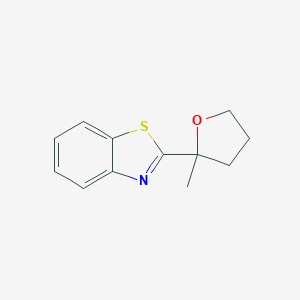
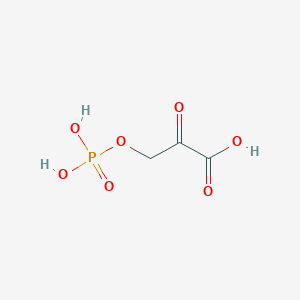
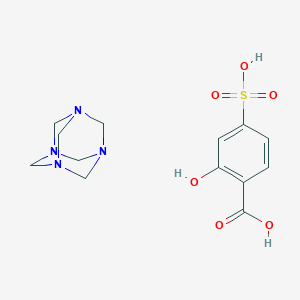
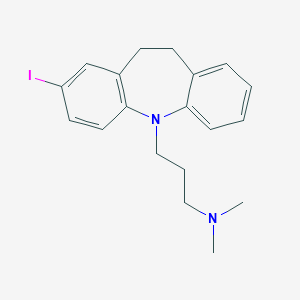
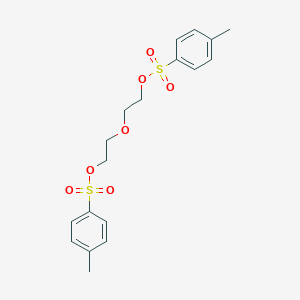
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
